molecular formula C10H7N3O4 B14365856 4,6-Dinitronaphthalen-1-amine CAS No. 90765-72-3

4,6-Dinitronaphthalen-1-amine

Cat. No.: B14365856
CAS No.: 90765-72-3
M. Wt: 233.18 g/mol
InChI Key: BQJJQMSZJQQLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dinitronaphthalen-1-amine is an organic compound with the molecular formula C10H7N3O4 It is a derivative of naphthalene, characterized by the presence of two nitro groups at the 4 and 6 positions and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitronaphthalen-1-amine typically involves the nitration of 1-naphthylamine. A common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4 and 6 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as nickel acetate can enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitronaphthalen-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

4,6-Dinitronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dinitronaphthalen-1-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects .

Comparison with Similar Compounds

  • 1,5-Dinitronaphthalene
  • 1,8-Dinitronaphthalene
  • 2,3-Dinitronaphthalene

Comparison: 4,6-Dinitronaphthalen-1-amine is unique due to the specific positioning of its nitro and amine groups, which influence its reactivity and interaction with other molecules. Compared to other dinitronaphthalenes, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

CAS No.

90765-72-3

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

4,6-dinitronaphthalen-1-amine

InChI

InChI=1S/C10H7N3O4/c11-9-3-4-10(13(16)17)8-5-6(12(14)15)1-2-7(8)9/h1-5H,11H2

InChI Key

BQJJQMSZJQQLPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.